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Compound of Interest

Compound Name: 2-Acetylthiazole

Cat. No.: B1664039

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylthiazole is a heterocyclic aromatic ketone of significant interest across various
scientific disciplines, notably in the fields of food science, fragrance chemistry, and as a
versatile building block in synthetic organic chemistry. This technical guide provides a
comprehensive overview of the physicochemical properties of 2-acetylthiazole, detailed
methodologies for its characterization, and an exploration of its formation through the Maillard
reaction. The information presented herein is intended to serve as a valuable resource for
researchers and professionals engaged in work involving this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of 2-acetylthiazole are summarized
below. These properties are critical for its handling, application, and analysis.

General and Physical Properties
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Property Value Source(s)

Clear, colorless to pale yellow
Appearance o [1]
oily liquid.

Popcorn, nutty, hazelnut,
Odor _ [1]
cocoa, peanut-like aroma.

Melting Point 64.5-65.5°C PubChem
Boiling Point 89.0-91.0°C @ 12.00 mmHg PubChem
Density 1.227 g/mL at 25 °C [2][3]
Refractive Index (nD20) 1.548 [2]

Flash Point 78 °C (closed cup)

Chemical and Molecular Properties

Property Value Source(s)
Molecular Formula CsHsNOS

Molecular Weight 127.16 g/mol

IUPAC Name 1-(1,3-thiazol-2-yl)ethanone

CAS Number 24295-03-2

SMILES CC(=0)C1=NC=Cs1

MOMFXATYAINJIML-

InChl Ke
y UHFFFAOYSA-N

- Insoluble in water; soluble in
Solubility ] PubChem
most organic solvents.

Characterization Methodologies

Accurate characterization of 2-acetylthiazole is essential for quality control, reaction
monitoring, and structural elucidation. The following sections detail the experimental protocols
for key analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of 2-acetylthiazole, providing
detailed information about the chemical environment of its hydrogen and carbon atoms.

2.1.1. Experimental Protocol: *H and 3C NMR
e Sample Preparation:
o Accurately weigh 5-10 mg of 2-acetylthiazole.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e 1H NMR Data Acquisition:

o Spectrometer: 400 MHz or higher.

o Pulse Program: Standard single-pulse (zg30).

o Spectral Width: 12-16 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16.
e 13C NMR Data Acquisition:

o Spectrometer: 100 MHz or higher.

o Pulse Program: Proton-decoupled single-pulse (zgpg30).

o Spectral Width: 200-240 ppm.

o Acquisition Time: 1-2 seconds.
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o Relaxation Delay: 2-5 seconds.

o Number of Scans: 128-1024 (or more, depending on concentration).

» Data Processing:

o Apply a Fourier transform with an appropriate window function (e.g., exponential with 0.3
Hz line broadening for *H, 1-2 Hz for 13C).

o Perform phase and baseline correction.

o Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in 2-acetylthiazole by
measuring the absorption of infrared radiation.

2.2.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
e Instrumentation:

o A Fourier Transform Infrared spectrometer, such as a Bruker Tensor 27 FT-IR, equipped
with a Diamond ATR accessory (e.g., DuraSamplIR Il) is suitable.

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and
allowing it to dry completely.

o Record a background spectrum of the clean, empty ATR crystal.
o Data Acquisition:

o Place a small drop of neat (undiluted) 2-acetylthiazole liquid directly onto the center of
the ATR crystal.

o Acquire the sample spectrum over a range of 4000-400 cm~* with a resolution of 4 cm™1,
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o Co-add 16 to 32 scans to improve the signal-to-noise ratio.

» Data Processing:

o The software automatically ratios the sample spectrum to the background spectrum to
produce the final absorbance or transmittance spectrum.

o Perform baseline correction if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate, identify, and quantify 2-
acetylthiazole, particularly in complex mixtures such as food and flavor extracts.

2.3.1. Experimental Protocol: GC-MS Analysis
o Sample Preparation (for food matrix):

o Employ a sample extraction method appropriate for the matrix, such as liquid-liquid
extraction (LLE) or solid-phase microextraction (SPME). For a general approach,
QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be utilized.

o Prepare a dilution series of a certified 2-acetylthiazole standard in a solvent matching the
final sample extract for calibration.

e Instrumentation and Conditions:
o Gas Chromatograph: Agilent 7890A or similar.

o Mass Spectrometer: Agilent 5975C or similar, operating in Electron lonization (EI) mode at
70 eV.

o GC Column: A polar capillary column such as FFAP (Free Fatty Acid Phase) or
Supelcowax-10 is recommended. A typical dimension is 30 m x 0.25 mm ID x 0.25 um film
thickness.

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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o Injector Temperature: 250 °C.

o Oven Temperature Program:
» |nitial temperature: 40 °C, hold for 2 minutes.
= Ramp at 6 °C/min to 230 °C.

» Hold at 230 °C for 15 minutes.

o

MS Transfer Line Temperature: 280 °C.

[¢]

MS Source Temperature: 230 °C.

[¢]

MS Quadrupole Temperature: 150 °C.

[e]

Scan Range: m/z 35-350.

o Data Analysis:

o ldentify 2-acetylthiazole by comparing its retention time and mass spectrum with that of a
pure standard.

o Key mass fragments for 2-acetylthiazole (El) include m/z 127 (M*), 99, and 43.

o Quantify using a calibration curve generated from the standard solutions.

Formation Pathway of 2-Acetylthiazole

2-Acetylthiazole is a well-known product of the Maillard reaction, a complex series of chemical
reactions between amino acids and reducing sugars that occurs upon heating. It is a key
contributor to the desirable roasted and savory flavors in many cooked foods. The formation of
2-acetylthiazole in a model system of L-cysteine and D-glucose is illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties
and Characterization of 2-Acetylthiazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664039#physicochemical-properties-and-
characterization-of-2-acetylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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